molecular formula C10H12BrNO2 B1521691 3-Amino-2-(3-bromobenzyl)propionic acid CAS No. 910443-86-6

3-Amino-2-(3-bromobenzyl)propionic acid

Cat. No. B1521691
M. Wt: 258.11 g/mol
InChI Key: XHOJQDSCSICOOX-UHFFFAOYSA-N
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Description

3-Amino-2-(3-bromobenzyl)propionic acid is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 . It is a solid substance that is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(3-bromobenzyl)propionic acid consists of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3-Amino-2-(3-bromobenzyl)propionic acid is a solid substance that is typically stored at room temperature . Its molecular weight is 258.11 .

Scientific Research Applications

Ligand Design and Complexation StudiesCompounds bearing bromo and amino functionalities, akin to "3-Amino-2-(3-bromobenzyl)propionic acid," are instrumental in ligand design for complexation with metals. For instance, Charbonnière et al. (2002) discuss the synthesis of ligands with bromo substituents for potential applications in labeling biological materials, emphasizing the strategic introduction of functional groups for further modification Charbonnière, L., Weibel, N., & Ziessel, R. (2002). This research highlights the significance of brominated compounds in developing preorganized ligands for metal complexation, suggesting a similar potential for "3-Amino-2-(3-bromobenzyl)propionic acid."

Synthetic Building Blocks for Drug Development

Brominated aromatic compounds serve as versatile intermediates in organic synthesis, particularly in pharmaceutical research. Beaulieu et al. (1996) illustrate the use of aminoalkyl chlorohydrin hydrochlorides, derived from brominated precursors, as key building blocks for hydroxyethylamine-based HIV protease inhibitors Beaulieu, P. L., & Wernic, D. (1996). This example underscores the importance of brominated compounds in the synthesis of complex molecules, potentially extending to the synthesis and modification of "3-Amino-2-(3-bromobenzyl)propionic acid" for therapeutic applications.

Natural Product Synthesis and Modification

Zhao et al. (2004) explored the isolation and characterization of bromophenol derivatives from the red alga Rhodomela confervoides, identifying compounds with potential biological activity Zhao, J., Fan, X., Wang, S.-J., Li, S., Shang, S., Yang, Y.-c., Xu, N., Lü, Y., & Shi, J. (2004). While these compounds are structurally distinct from "3-Amino-2-(3-bromobenzyl)propionic acid," their derivation from natural sources emphasizes the potential for discovering and modifying similar compounds for scientific research.

properties

IUPAC Name

2-(aminomethyl)-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJQDSCSICOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674213
Record name 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(3-bromobenzyl)propionic acid

CAS RN

910443-86-6
Record name 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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